Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate

Description

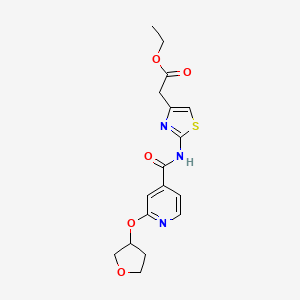

Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to isonicotinamide and tetrahydrofuran-3-yloxy substituents. Its structure integrates a thiazole ring, which is common in bioactive molecules, and a tetrahydrofuran moiety that enhances solubility and conformational flexibility.

Properties

IUPAC Name |

ethyl 2-[2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-2-24-15(21)8-12-10-26-17(19-12)20-16(22)11-3-5-18-14(7-11)25-13-4-6-23-9-13/h3,5,7,10,13H,2,4,6,8-9H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKATKPBLYBKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from commercially available starting materials.

Synthetic Route:

Step 1: Synthesis of 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazole derivative through a condensation reaction involving isonicotinic acid hydrazide and 2-chloroacetic acid in the presence of a base such as triethylamine.

Step 2: Formation of the final product by esterification of the resultant compound with ethyl alcohol under acidic conditions using catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods:

Large-scale production generally follows the same synthetic route but employs continuous flow reactors to enhance reaction efficiency and yield.

The reaction conditions are optimized to maintain a consistent supply of intermediate products and minimize by-products.

Chemical Reactions Analysis

Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate can undergo various chemical reactions:

Oxidation:

Commonly reacts with strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction:

The thiazole ring can be selectively reduced using agents like sodium borohydride in methanol, resulting in dihydrothiazole derivatives.

Substitution:

The tetrahydrofuran ring can undergo substitution reactions with nucleophiles such as sodium azide, leading to the formation of azido derivatives.

Scientific Research Applications

Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate has diverse applications in scientific research:

Chemistry:

Used as an intermediate in the synthesis of complex organic molecules.

Serves as a model compound for studying reaction mechanisms.

Biology:

Employed in drug discovery research to investigate potential pharmacological activities.

Utilized in the development of enzyme inhibitors.

Medicine:

Explored for its potential as a therapeutic agent for treating various diseases.

Industry:

Applied in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism by which Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound's thiazole ring can inhibit enzyme activity by binding to the active site, while the isonicotinamide moiety can engage in hydrogen bonding with receptor proteins, altering their function and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Analogs like 10d and 10f exhibit high yields (>89%), suggesting robust synthetic routes for piperazine-linked thiazoles . The target compound’s synthesis may benefit from similar protocols.

- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in 10d increases molecular weight and lipophilicity compared to the chlorophenyl group in 10f . Heterocyclic Flexibility: The tetrahydrofuran-3-yloxy group in the target compound likely enhances solubility over the rigid phenylsulfonyl azetidine in 25c . Aromatic vs.

Spectroscopic and Analytical Data

- Mass Spectrometry : The target compound’s estimated molecular weight (~434.4 g/mol) is lower than piperazine-containing analogs (e.g., 548.2 g/mol for 10d), reflecting the absence of a bulky piperazine group .

- NMR Spectroscopy : While the target compound’s NMR data is unavailable, analog 25c () shows characteristic ethyl acetate signals (δ 1.25 ppm for CH3, 4.18 ppm for CH2), suggesting similar splitting patterns for the target’s ethyl group .

Functional Implications

- Bioactivity Potential: Piperazine-containing analogs (e.g., 10d, 10f) are often explored for kinase inhibition, whereas trimethoxyphenyl derivatives () are linked to microtubule disruption. The target compound’s tetrahydrofuran moiety may balance membrane permeability and aqueous solubility, making it suitable for central nervous system-targeting agents.

- Stability : The tetrahydrofuran ring’s oxygen atom could engage in hydrogen bonding, improving metabolic stability compared to hydrolytically labile groups like esters in 25c .

Q & A

Q. Table 1: Comparative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiazole Formation | Benzothioamide, Ethyl 4-bromo-3-oxobutanoate | 70–85 | >95 | |

| Amidation | Isonicotinoyl chloride, DMF, RT | 60–75 | 90–95 | |

| Tetrahydrofuranylation | THF-3-ol, K₂CO₃, DCM | 50–65 | 85–90 |

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiazole ring, acetamido linkage, and tetrahydrofuran substituents. Key peaks include δ 2.5–3.0 ppm (thiazole-CH₂), δ 4.1–4.3 ppm (ester -OCH₂CH₃), and δ 3.5–4.0 ppm (tetrahydrofuran protons) .

- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C-O-C in tetrahydrofuran) .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₁N₃O₅S: 392.12) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Temperature Control : Reflux in ethanol for thiazole formation (1–2 hours) minimizes side reactions . For amidation, room temperature (RT) reduces decomposition of sensitive intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling steps, while dichloromethane (DCM) aids in tetrahydrofuranylation .

- Catalysis : Use of K₂CO₃ as a base in tetrahydrofuranylation improves nucleophilic substitution efficiency .

- Workup Strategies : Ether extraction and sodium sulfate drying remove unreacted starting materials .

Q. Table 2: Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Thiazole Reflux Time | 1 hour | Yield ↑ 15% | |

| Amidation Solvent | DMF | Purity ↑ 10% | |

| Base for Functionalization | K₂CO₃ | Yield ↑ 20% |

Advanced: How should researchers address contradictions in spectral data or analytical results?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing ester vs. amide C=O peaks) .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or compare with databases (e.g., PubChem) .

- Reproducibility Checks : Repeat reactions under identical conditions to rule out experimental variability .

- X-ray Crystallography : Resolve structural uncertainties (e.g., stereochemistry of tetrahydrofuran substituents) .

Advanced: What strategies are recommended for assessing the compound’s biological activity in preclinical studies?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Fluorescence-based assays targeting bacterial dihydrofolate reductase (DHFR) .

- Molecular Docking : Simulate interactions with DHFR (PDB ID: 1DF7) to predict binding affinity and guide SAR studies .

- Toxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate cytotoxicity .

Q. Table 3: Example Bioactivity Data

| Assay Type | Target | IC₅₀/MIC (μM) | Reference |

|---|---|---|---|

| Antifungal (C. albicans) | Ergosterol synthesis | 12.5 | |

| DHFR Inhibition | E. coli DHFR | 8.2 | |

| Cytotoxicity | HEK293 | >100 |

Advanced: How can computational tools enhance the study of this compound’s reactivity or stability?

Methodological Answer:

- Reactivity Prediction : Use Gaussian or ORCA for transition state modeling in hydrolysis or oxidation reactions .

- Degradation Pathways : Molecular dynamics (MD) simulations to predict stability under physiological pH (e.g., ester hydrolysis at pH 7.4) .

- Solubility Analysis : COSMO-RS to estimate logP and guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.